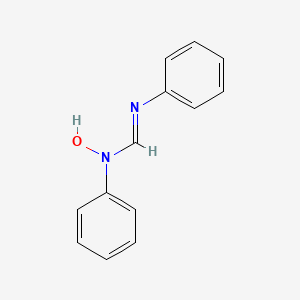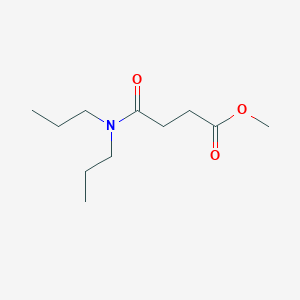![molecular formula C14H20Cl2N2O3 B14004870 DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- CAS No. 42266-68-2](/img/structure/B14004870.png)
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is a synthetic compound derived from tyrosine, an amino acid that plays a crucial role in protein synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- typically involves the alkylation of DL-tyrosine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like thiols or amines, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, inhibiting DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is unique due to its specific derivation from tyrosine, which may confer additional biological activity related to its amino acid structure. This uniqueness potentially enhances its selectivity and efficacy in targeting cancer cells compared to other alkylating agents .
Propiedades
Número CAS |
42266-68-2 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O3 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
2-amino-3-[3-[bis(2-chloroethyl)amino]-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-3-2-10(8-11(17)14(19)20)9-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
Clave InChI |
ISBKXKSWUGYEPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)N)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)



![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)


![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)



